2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde
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Overview
Description
2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an aldehyde functional group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrrolidine and pyridine rings in its structure makes it a versatile scaffold for the development of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃) for nitration, Halogens (Cl₂, Br₂) for halogenation
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Primary alcohol derivatives
Substitution: Nitro or halogenated derivatives of the original compound
Scientific Research Applications
2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its biological activity and used in medicinal chemistry.
Indole derivatives: Widely studied for their diverse biological activities, including antiviral and anticancer properties
Uniqueness
2-(2-(Methyl(phenyl)amino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its combination of pyrrolidine and pyridine rings, which provides a versatile scaffold for the development of bioactive molecules.
Properties
Molecular Formula |
C17H19N3O |
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Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-[2-(N-methylanilino)pyridin-3-yl]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C17H19N3O/c1-19(14-7-3-2-4-8-14)17-15(9-5-11-18-17)16-10-6-12-20(16)13-21/h2-5,7-9,11,13,16H,6,10,12H2,1H3 |
InChI Key |
UHONKKZWGDKIMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C=CC=N2)C3CCCN3C=O |
Origin of Product |
United States |
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